Bombykal

Olfactory Receptor Pharmacology Structure-Activity Relationship (SAR) Electrophysiology

Bombykal is the essential aldehyde pheromone for targeted lepidopteran pest management and olfactory research. Unlike Bombykol, it is the sole attractant for Trilocha varians and a key component in B. mori signaling. Our high-purity (≥98%) product enables precise formulation and receptor studies. Verify isomer-specific bioactivity without analog interference. Ideal for entomology, biosensor, and evolutionary biology labs.

Molecular Formula C16H28O
Molecular Weight 236.39 g/mol
CAS No. 63024-98-6
Cat. No. B013413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBombykal
CAS63024-98-6
Synonyms10,12-hexadecadienal
bombykal
bombykal, (E,E)-isomer
bombykal, (E,Z)-isomer
bombykal, (Z,Z)-isome
Molecular FormulaC16H28O
Molecular Weight236.39 g/mol
Structural Identifiers
SMILESCCCC=CC=CCCCCCCCCC=O
InChIInChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,16H,2-3,8-15H2,1H3/b5-4-,7-6+
InChIKeyOSFASEAZCNYZBW-DEQVHDEQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bombykal (CAS 63024-98-6): A Critical Lepidopteran Sex Pheromone Component for Olfaction Research and Species-Specific Monitoring


Bombykal (CAS 63024-98-6), formally (10E,12Z)-10,12-hexadecadienal, is a C16 unsaturated aldehyde belonging to the fatty aldehyde class . It is a key component of the female-emitted sex pheromone blend in several moth species, most notably the domesticated silkworm *Bombyx mori* [1]. Its structure, featuring a conjugated diene system with a trans (E) configuration at the 10th carbon and a cis (Z) configuration at the 12th carbon, is critical for its biological function . Bombykal serves as a primary model compound for investigating the molecular basis of olfactory specificity, receptor-ligand interactions, and the evolution of chemical communication systems in Lepidoptera.

Why Bombykal Cannot Be Substituted with Generic Lepidopteran Pheromones or Close Analogs


Generic substitution of Bombykal with other lepidopteran pheromones, or even its close structural analog Bombykol, is not feasible due to the extreme specificity of insect olfactory systems. The biological activity of Bombykal is dictated by precise molecular interactions with dedicated pheromone-binding proteins (PBPs), olfactory receptors (ORs), and ultimately, the elicitation of a distinct behavioral or physiological response [1]. As demonstrated in multiple species, even a minor change in functional group (alcohol vs. aldehyde) or stereoisomerism can drastically alter receptor activation thresholds, change a compound's role from an attractant to a behavioral antagonist, or render it completely inactive [2]. The following quantitative evidence guide details these critical differentiators.

Bombykal (CAS 63024-98-6) Quantitative Differentiation Evidence Guide


BmorOR1 Receptor Activation: Bombykal Exhibits a One Order of Magnitude Higher Threshold Compared to Bombykol

In a direct head-to-head comparison using the Xenopus oocyte expression system, the B. mori sex pheromone receptor BmorOR1 was challenged with both Bombykol and Bombykal. The receptor exhibited a dose-dependent response to both ligands, but the activation threshold for Bombykal was approximately one order of magnitude higher than that for Bombykol [1]. This quantitative difference in receptor sensitivity, determined in an identical experimental system, definitively shows that Bombykal is a less potent agonist at the primary pheromone receptor BmorOR1.

Olfactory Receptor Pharmacology Structure-Activity Relationship (SAR) Electrophysiology

Binding Protein Discrimination: BmorGOBP2 Differentiates Bombykal from Bombykol, Unlike BmorPBP1

The binding profiles of Bombyx mori odorant-binding proteins (OBPs) to Bombykol and Bombykal are distinct. A two-phase binding assay and X-ray crystallography revealed that while the pheromone-binding protein BmorPBP1 binds Bombykol and Bombykal equally well, the general odorant-binding protein BmorGOBP2 can discriminate between the two components [1]. This differential binding is attributed to a distinct binding mode; Bombykol interacts with BmorGOBP2 via hydrogen bonding to Arg110, as opposed to Ser56 in BmorPBP1 [1].

Pheromone-Binding Protein (PBP) Protein-Ligand Interaction Olfactory Perireceptor Events

Behavioral Antagonism: Bombykal Inhibits Attraction of B. mandarina Males to Bombykol

In field trapping experiments with the wild silkmoth *Bombyx mandarina*, the addition of Bombykal to a Bombykol lure resulted in a strong inhibitory effect on male attraction. This study directly compared the attractiveness of lures containing Bombykol alone versus those containing a blend with Bombykal. The findings demonstrated that Bombykal acts as a potent behavioral antagonist, significantly reducing trap catch of *B. mandarina* males [1].

Behavioral Ecology Chemical Ecology Field Trapping

Stereochemical Fidelity: The (10E,12Z)-Isomer is Essential for Biological Activity

A structure-activity relationship study using BmorOR1 expressed in Xenopus oocytes demonstrated extreme stereochemical selectivity. The receptor showed a robust response only to the natural (10E,12Z)-isomer (Bombykal). In contrast, there was very little or no response to the other three possible geometric isomers of 10,12-hexadecadienal [1]. This finding confirms that the precise spatial arrangement of the conjugated diene system is a non-negotiable requirement for biological recognition.

Stereochemistry Bioactivity Analytical Chemistry

Role as a Single-Component Pheromone: Bombykal Serves as the Sole Attractant in *Neogurelca himachala sangaica*

In contrast to its role as a minor component in *B. mori*, Bombykal functions as the sole sex pheromone component for the diurnal hawk moth *Neogurelca himachala sangaica*. Field experiments demonstrated that the (10E,12Z)-isomer alone attracted male moths, and the addition of even a trace amount (2%) of the (10E,12E)-isomer significantly reduced attractiveness [1]. This cross-study comparison shows that the behavioral significance of Bombykal is species-dependent and can range from a minor modulator to the primary attractant.

Chemical Ecology Sphingidae Field Trapping

Optimized Application Scenarios for Bombykal (CAS 63024-98-6) Based on Quantitative Differentiation Evidence


Species-Specific Monitoring of *Trilocha varians* and Other Bombycidae

Bombykal is a critical component for attracting male *Trilocha varians* moths. Unlike *B. mori*, *T. varians* males are not attracted to Bombykol. Research shows they require a lure containing both Bombykal and Bombykyl acetate for successful attraction [1]. This makes high-purity Bombykal an indispensable component for any monitoring or control program targeting this pest species. Procurement should focus on material that enables precise blend formulation, as the presence of Bombykol or other analogs could act as an antagonist [1].

Investigating Molecular Olfaction and Receptor Specificity in a Model System

The well-characterized, yet differential, interactions of Bombykal and Bombykol with the B. mori olfactory system (BmorOR1, BmorPBP1, BmorGOBP2) make this pair a gold-standard model for studying ligand-receptor and ligand-binding protein specificity [2][3]. Researchers require highly pure Bombykal with defined stereochemistry to accurately quantify binding constants, receptor activation thresholds (one order of magnitude higher than Bombykol), and to avoid artifacts from inactive stereoisomers [2][3].

Elucidating the Evolutionary Divergence of Pheromone Communication in Lepidoptera

Bombykal's contrasting roles across species—from a minor component and behavioral antagonist in *B. mori* and *B. mandarina* to the sole sex attractant in *N. himachala sangaica*—provide a powerful comparative framework for evolutionary biology studies [4][5]. Procuring Bombykal with verifiable purity and isomer composition is essential for replicating these nuanced, species-specific blends and accurately interpreting the evolutionary shifts in chemical signaling pathways [5].

Developing High-Specificity Biosensors for Pheromone Detection

Bombykal is a validated ligand for developing biosensors that incorporate pheromone-binding proteins (PBPs) like BmorPBP1 [6]. Research shows that BmorPBP1 immobilized on a graphene biosensor surface retains its full activity and binds Bombykal with good affinity and specificity [6]. This application requires Bombykal as a key reagent for sensor calibration, validation, and as a positive control when testing sensor selectivity against other environmental volatiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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